(1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
[1-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S/c1-24-16-5-4-13(18)11-17(16)25(22,23)19-9-6-14(7-10-19)20-8-2-3-15(20)12-21/h4-5,11,14-15,21H,2-3,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVICDLXAMMKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3CCCC3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the 5-Fluoro-2-methoxyphenylsulfonyl intermediate: This step involves the sulfonylation of 5-fluoro-2-methoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions.
Piperidine ring formation: The intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.
Pyrrolidine ring formation: The piperidin-4-yl derivative is further reacted with pyrrolidine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Identified
Three key compounds for comparison include:
Target Compound: (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol ()
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol ()
Structural and Physicochemical Differences
Key Observations:
- Steric Considerations : The 4,4-difluoro substitution on the pyrrolidine ring in may rigidify the ring structure, affecting conformational flexibility and ligand-receptor interactions.
- Solubility : The target compound’s higher molecular weight and polar substituents (methoxy, fluoro) may reduce solubility compared to and , though direct solubility data are unavailable.
Biological Activity
Overview
The compound (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a sulfonyl group and multiple nitrogen atoms, suggests significant biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
| Property | Value |
|---|---|
| Common Name | (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol |
| CAS Number | 1448064-94-5 |
| Molecular Formula | C₁₇H₂₅FN₂O₄S |
| Molecular Weight | 372.5 g/mol |
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances its binding affinity, potentially leading to inhibition of specific enzymatic pathways or modulation of receptor activity. The presence of the piperidine and pyrrolidine rings suggests that it may function as a ligand for G-protein coupled receptors (GPCRs) or other membrane proteins.
In Vitro Studies
Research indicates that compounds similar to (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that related sulfonamide derivatives can inhibit tyrosinase activity, which is crucial in melanin biosynthesis and has implications in skin pigmentation disorders .
Cytotoxicity and Selectivity
The cytotoxic profile of this compound has been evaluated in several studies. Preliminary data suggest that it has low cytotoxicity while maintaining potent biological effects, making it a candidate for further drug development . This balance is critical for therapeutic agents aimed at minimizing side effects while maximizing efficacy.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of piperidine derivatives, it was found that compounds with similar structural motifs to (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol exhibited significant growth inhibition in various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of sulfonamide-containing compounds. Results indicated that derivatives similar to our compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Comparative Analysis with Similar Compounds
A comparative analysis with other sulfonamide derivatives reveals that (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol has distinct advantages due to its enhanced solubility and binding affinity:
| Compound Name | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| Compound A | 15 | Low |
| Compound B | 30 | Moderate |
| (1-(1-((5-Fluoro... | 10 | Low |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
